molecular formula C10H11BrINO2 B14915003 5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide

5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide

Cat. No.: B14915003
M. Wt: 384.01 g/mol
InChI Key: WGYYKFIAMYIUKN-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-hydroxypropyl)-2-iodobenzamide is a halogenated benzamide derivative featuring a bromine atom at the 5-position and an iodine atom at the 2-position of the benzene ring. The amide nitrogen is substituted with a 2-hydroxypropyl group, which introduces hydrogen-bonding capability and moderate hydrophilicity. Its synthesis typically involves coupling reactions between halogenated benzoic acid derivatives and hydroxyalkylamines under catalytic conditions, as exemplified in .

Properties

Molecular Formula

C10H11BrINO2

Molecular Weight

384.01 g/mol

IUPAC Name

5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide

InChI

InChI=1S/C10H11BrINO2/c1-6(14)5-13-10(15)8-4-7(11)2-3-9(8)12/h2-4,6,14H,5H2,1H3,(H,13,15)

InChI Key

WGYYKFIAMYIUKN-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1=C(C=CC(=C1)Br)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide typically involves the following steps:

    Iodination: The addition of an iodine atom to the benzene ring.

    Amidation: The formation of the amide bond by reacting the brominated and iodinated benzene derivative with 2-hydroxypropylamine.

The reaction conditions for these steps often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The bromine and iodine atoms can be reduced to form dehalogenated derivatives.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the benzene ring.

Scientific Research Applications

5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can form halogen bonds with biological molecules, affecting their function. The hydroxypropyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Halogenation Patterns
  • 5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamide (): The amide nitrogen is substituted with a cyclopropylmethyl group instead of 2-hydroxypropyl. Molecular Weight: 409.03 g/mol (C11H11BrINO) vs. 412.02 g/mol for the target compound (C10H11BrINO2). Key Data: SMILES string highlights the cyclopropylmethyl substitution (NCC1CC1) .
  • 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide ():

    • Features a fluorine atom at the 2-position and a methyl group at the 3-position, with a cyclopropyl amide substituent.
    • Fluorine’s electronegativity may alter electronic distribution, affecting reactivity in cross-coupling reactions .
Functional Group Modifications
  • 2-Chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide ():

    • Incorporates a benzoxazole ring instead of a simple benzamide.
    • The benzoxazole moiety increases rigidity and may enhance binding to aromatic pockets in biological targets.
    • Molecular Weight : 509.12 g/mol (C20H11Cl2IN2O2), significantly higher than the target compound due to the benzoxazole group .
  • 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (): Substituted with a methoxyphenyl group on the amide nitrogen.

Physicochemical and Spectral Properties

Solubility and Hydrogen Bonding
  • The 2-hydroxypropyl group in the target compound enhances water solubility compared to cyclopropylmethyl () or methoxyphenyl () derivatives.
  • NMR Data :
    • Target compound (): δ 7.85 (d, J = 8.0 Hz, 1H), 7.75 (d, ...), consistent with aromatic protons adjacent to iodine and bromine .
    • Sulfonamide analogues (): 1H NMR signals for hydroxy groups (δ 4.5–5.5 ppm) differ from benzamides due to sulfonyl vs. carbonyl electronic effects .
Thermal Stability
  • Halogenated benzamides generally exhibit high thermal stability, but iodine’s larger atomic radius may reduce melting points compared to chloro or fluoro analogues (e.g., 1512044-54-0 in ) .

Biological Activity

5-Bromo-N-(2-hydroxypropyl)-2-iodobenzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H12BrI N2O
  • Molecular Weight : 353.02 g/mol

This compound features a bromine and iodine atom, which are significant for its biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound is believed to modulate the activity of specific proteins or enzymes, influencing biological pathways such as:

  • Signal Transduction : It may act as a signaling molecule or modulator in cellular pathways.
  • Enzyme Inhibition : Potential inhibition of certain enzymes involved in metabolic processes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For example, studies on related benzamide derivatives have demonstrated:

  • Inhibition of Tumor Growth : Some derivatives have shown effectiveness in reducing tumor size in xenograft models.
  • Mechanisms : These effects are often attributed to the modulation of pathways such as HIF-1α and VEGF signaling, which are crucial in cancer progression and metastasis.

Antimicrobial Activity

There is emerging evidence that halogenated benzamides possess antimicrobial properties. Compounds with similar structures have been evaluated for their:

  • Inhibition of Bacterial Growth : Certain analogs have demonstrated activity against various strains of bacteria.
  • Mechanisms : This may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

  • Study on Tumor Models :
    • A study investigated the effects of halogenated benzamides on tumor growth in mice. The results indicated a significant reduction in tumor size with a specific focus on the modulation of the HIF pathway .
  • Antimicrobial Testing :
    • A comparative analysis was conducted on several benzamide derivatives, including this compound, revealing effective antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Mechanistic Studies :
    • Research has focused on elucidating the binding affinities of these compounds to target proteins, providing insights into their mechanisms at the molecular level .

Data Table: Summary of Biological Activities

Activity TypeCompoundObserved EffectReference
AnticancerThis compoundReduced tumor size in xenograft models
AntimicrobialRelated benzamide derivativesInhibition of bacterial growth
Enzyme InhibitionBenzamide analogsModulation of metabolic pathways

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